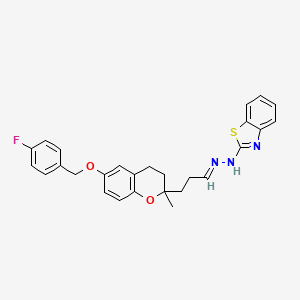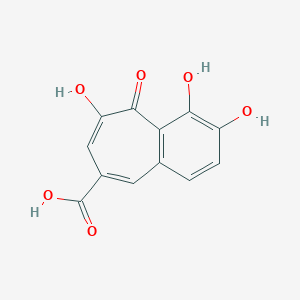
Shp2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shp2-IN-5 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of a hydroxyimino acetamide scaffold. The process begins with the preparation of (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide, which is then subjected to further modifications to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Shp2-IN-5 primarily undergoes reactions typical of small molecule inhibitors, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to modify the oxidation state of the molecule, affecting its binding affinity to SHP2.
Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its inhibitory activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can enhance or reduce the compound’s inhibitory activity against SHP2, depending on the nature of the changes made .
Aplicaciones Científicas De Investigación
Shp2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Shp2-IN-5 exerts its effects by binding to the allosteric site of SHP2, thereby stabilizing its inactive conformation. This prevents SHP2 from interacting with its substrates and downstream signaling molecules, effectively inhibiting its activity. The molecular targets and pathways involved include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Shp2-IN-5 include:
SHP099: Another allosteric inhibitor of SHP2 with a similar mechanism of action.
RMC-4550: A selective SHP2 inhibitor that has shown promising results in preclinical studies.
TNO155: An SHP2 inhibitor currently in clinical trials for the treatment of various cancers.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for SHP2. It has been designed to minimize off-target effects and maximize its inhibitory activity against SHP2. This makes it a valuable tool for studying SHP2-related signaling pathways and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C12H8O6 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18) |
Clave InChI |
XCSLJQFPTAZKDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=C(C=C(C2=O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



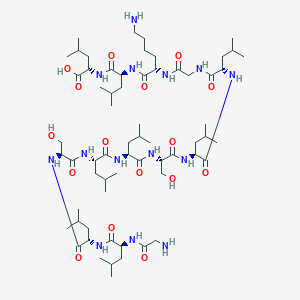
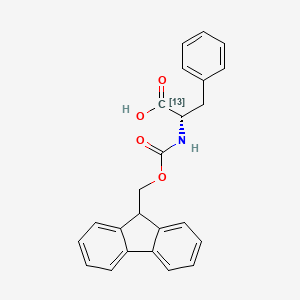
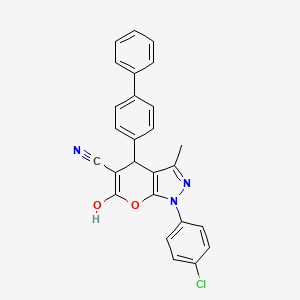

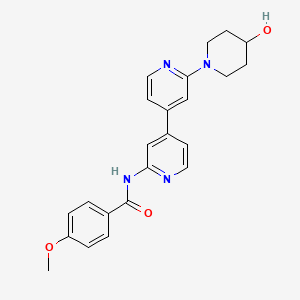
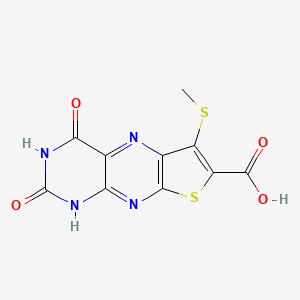
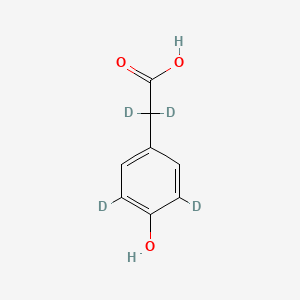
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
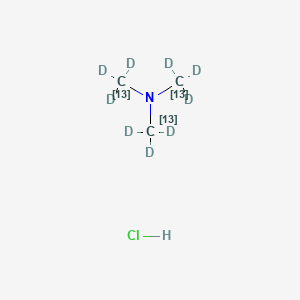
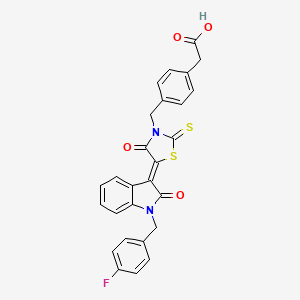
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
